

# Spectroscopic Deep Dive: Unraveling the Molecular Architecture of Angeloylbinankadsurin A

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## Compound of Interest

Compound Name: angeloylbinankadsurin A

Cat. No.: B13074472

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A Comprehensive Technical Guide for Researchers and Drug Development Professionals

**Angeloylbinankadsurin A**, a lignan isolated from the stems of *Kadsura coccinea*, presents a complex and intriguing molecular structure. Its characterization relies on a synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide provides an in-depth analysis of the spectroscopic data for **angeloylbinankadsurin A**, offering a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

## Spectroscopic Data Summary

The structural elucidation of **angeloylbinankadsurin A** is accomplished through the detailed interpretation of its unique spectroscopic fingerprint. The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry, and Infrared Spectroscopy.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for Angeloylbinankadsurin A ( $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	4.85	d	3.5
2	2.15	m	
3 $\alpha$	1.90	m	
3 $\beta$	1.65	m	
4	6.55	s	
6	5.20	d	11.0
7	2.60	m	
8-Me	0.95	d	
9-Me	1.05	d	7.0
11	6.70	s	
12-OMe	3.85	s	
13-OMe	3.90	s	
14-OMe	3.95	s	
2'	6.05	qq	7.0, 1.5
3'	1.95	dq	
4'	1.85	s	1.5
5'	1.98	q	

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for Angeloylbinankadsurin A ( $\text{CDCl}_3$ )**

Position	Chemical Shift ( $\delta$ , ppm)
1	82.1
2	40.5
3	30.2
4	102.5
5	135.8
6	78.5
7	35.5
8	130.2
9	138.5
10	125.5
11	105.8
12	152.5
13	141.2
14	148.8
8-Me	21.5
9-Me	15.8
12-OMe	60.9
13-OMe	56.2
14-OMe	56.1
1'	167.5
2'	128.0
3'	138.2
4'	20.8

5'

15.9

**Table 3: Mass Spectrometry and Infrared Spectroscopy Data for Angeloylbinankadsurin A**

Spectroscopic Technique	Key Data Points
High-Resolution Mass Spectrometry (HR-ESI-MS)	m/z 507.2045 [M+Na] <sup>+</sup> (Calculated for C <sub>27</sub> H <sub>32</sub> O <sub>8</sub> Na, 507.2046)
Infrared (IR) Spectroscopy (KBr, cm <sup>-1</sup> )	3450 (hydroxyl), 1710 (ester carbonyl), 1630 (alkene), 1590, 1500 (aromatic)

## Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following sections detail the methodologies employed.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a Bruker AV-400 spectrometer. The sample was dissolved in deuterated chloroform (CDCl<sub>3</sub>), and tetramethylsilane (TMS) was used as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz). 2D NMR experiments, including COSY, HSQC, and HMBC, were performed to establish proton-proton and proton-carbon correlations, which were crucial for the unambiguous assignment of all signals.

### Mass Spectrometry (MS)

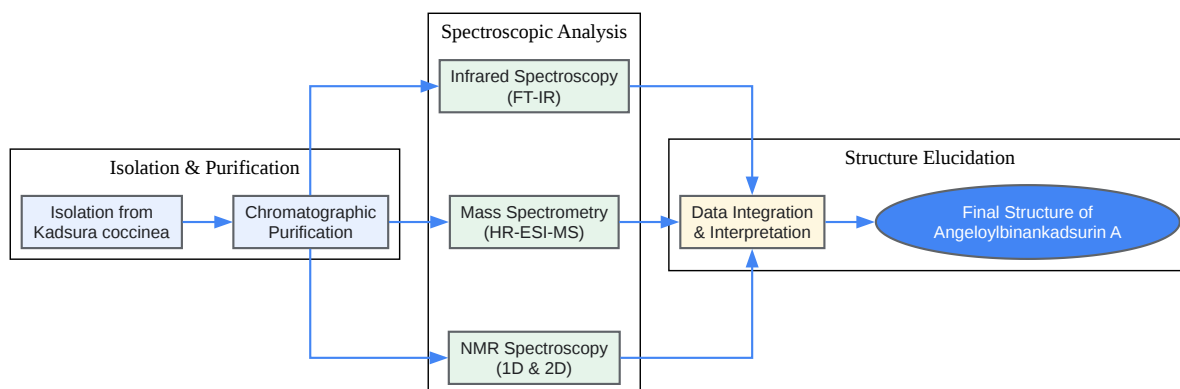
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker Apex IV FT-ICR mass spectrometer. The sample was dissolved in methanol and introduced into the ESI source. The instrument was operated in positive ion mode to detect the sodium adduct of the molecule ([M+Na]<sup>+</sup>).

### Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Nicolet 5700 FT-IR spectrometer using potassium bromide (KBr) pellets. The spectrum was scanned over the range of 4000-400  $\text{cm}^{-1}$ , providing characteristic information about the functional groups present in the molecule.

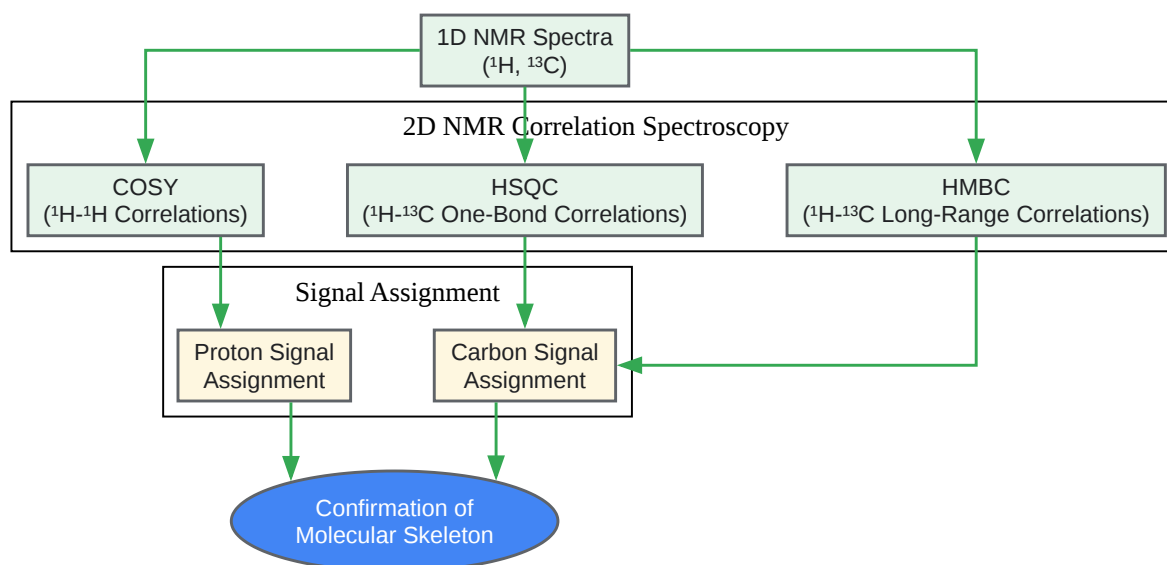
## Visualization of Analytical Workflows

The logical flow of spectroscopic data analysis is critical for arriving at the correct molecular structure. The following diagrams illustrate the key workflows.



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Caption: Workflow for the isolation and structure elucidation of **angeloylbinankadsurin A**.



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Caption: Logical pathway for NMR-based structural assignment.

## Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a detailed and robust characterization of **angeloylbinankadsurin A**. The tabulated NMR data, in conjunction with MS and IR findings, offers a complete picture of its molecular framework. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to replicate or build upon this work. This foundational knowledge is essential for further investigation into the pharmacological properties and potential therapeutic applications of this complex natural product.

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